N-Formyl Oxcarbazepine: Pharmacopeial Recognition as EP Impurity K and USP Related Compound A
N-Formyl Oxcarbazepine is explicitly designated as a specified impurity in both the European Pharmacopoeia (as Impurity K) and the United States Pharmacopeia (as Related Compound A) monographs for oxcarbazepine [1]. This dual pharmacopeial recognition mandates its identification and quantification in oxcarbazepine drug substance and drug product, establishing it as a required reference standard for regulatory submissions [2].
| Evidence Dimension | Regulatory designation |
|---|---|
| Target Compound Data | EP Impurity K; USP Related Compound A |
| Comparator Or Baseline | Other impurities (e.g., Impurity D, Impurity C) |
| Quantified Difference | Specified impurity with defined acceptance criteria in pharmacopeial monographs vs. unspecified impurities with general ICH Q3A/B thresholds |
| Conditions | European Pharmacopoeia and USP monographs for oxcarbazepine |
Why This Matters
Procurement of a reference standard with verified dual pharmacopeial traceability (EP and USP) directly supports global regulatory compliance and avoids the need for separate standards.
- [1] SynZeal Research. Oxcarbazepine EP Impurity K. Product Data Sheet. View Source
- [2] Pharmaffiliates. Oxcarbazepine - Impurity K (PA 15 16110). Product Technical Datasheet. View Source
